Triacont-10-YN-1-OL
Description
Triacont-10-YN-1-OL (IUPAC name: this compound) is a long-chain aliphatic alcohol featuring a terminal hydroxyl group (-OH) and a triple bond (alkyne) at the 10th carbon position in a 30-carbon chain. Its molecular formula is C₃₀H₅₈O, with a molecular weight of 434.8 g/mol. This compound is structurally characterized by its extended hydrocarbon backbone, which imparts unique physicochemical properties, such as low solubility in polar solvents and high melting points due to van der Waals interactions.
Properties
CAS No. |
82672-50-2 |
|---|---|
Molecular Formula |
C30H58O |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
triacont-10-yn-1-ol |
InChI |
InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-19,22-30H2,1H3 |
InChI Key |
GFMYKUVJXPWXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC#CCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacont-10-YN-1-OL can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohols . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods. The copper-catalyzed addition of formaldehyde to acetylene is favored due to its efficiency and scalability . The reaction is carried out in reactors designed to handle the exothermic nature of the process, ensuring safety and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Triacont-10-YN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrogen halides or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triacont-10-YN-1-OL has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Triacont-10-YN-1-OL exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and potential biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Key Observations :
- Chain Length: this compound’s extended 30-carbon chain distinguishes it from shorter analogs like 12-Tridecyn-1-ol (13 carbons) and 10-Undecen-1-ol (11 carbons).
- Functional Groups : The alkyne group in this compound and 12-Tridecyn-1-ol enables reactivity in click chemistry, while 10-Undecen-1-ol’s alkene group is more suited for hydrogenation or epoxidation reactions.
Physicochemical Properties
Key Observations :
- Solubility : this compound’s insolubility in water contrasts with 10-Undecen-1-ol’s slight solubility, attributable to the latter’s shorter chain and alkene group.
- Hazards : Both 12-Tridecyn-1-ol and 10-Undecen-1-ol are classified as low-risk laboratory chemicals, suggesting this compound may share similar safety profiles. However, its larger molecular size may necessitate stricter handling protocols to mitigate inhalation risks.
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